molecular formula C15H17N B8010151 N-Methyl-[1,1'-biphenyl]-3-ethanamine

N-Methyl-[1,1'-biphenyl]-3-ethanamine

Cat. No.: B8010151
M. Wt: 211.30 g/mol
InChI Key: RFLVSFYXKLFKLW-UHFFFAOYSA-N
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Description

N-Methyl-[1,1’-biphenyl]-3-ethanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with an ethanamine side chain and a methyl group attached to the nitrogen atom. Biphenyl derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-[1,1’-biphenyl]-3-ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production of N-Methyl-[1,1’-biphenyl]-3-ethanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-[1,1’-biphenyl]-3-ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized biphenyl derivatives.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Substituted biphenyl derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-Methyl-[1,1’-biphenyl]-3-ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-[1,1’-biphenyl]-3-ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-methyl-2-(3-phenylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-16-11-10-13-6-5-9-15(12-13)14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLVSFYXKLFKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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